molecular formula C11H11NS B8679495 2-(2-Aminobenzyl)-thiophene

2-(2-Aminobenzyl)-thiophene

Cat. No.: B8679495
M. Wt: 189.28 g/mol
InChI Key: XNCIMBNYRJMLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Aminobenzyl)-thiophene is a useful research compound. Its molecular formula is C11H11NS and its molecular weight is 189.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2-(thiophen-2-ylmethyl)aniline

InChI

InChI=1S/C11H11NS/c12-11-6-2-1-4-9(11)8-10-5-3-7-13-10/h1-7H,8,12H2

InChI Key

XNCIMBNYRJMLMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CS2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

14.8 g of 2-(2-amino-phenyl)-thienone, 23.8 g of solid potassium hydroxide and 19.6 g of hydrazine hydrate are heated to the boil at reflux in 180 cc of diethylene glycol for 3 hours. After diluting the reaction mixture with ice water, extraction is effected with ether. The ether phase is washed thrice with water, dried over sodium sulphate and concentrated. 2-(2-aminobenzyl)-thiophene is obtained in the form of a light yellow oil having a B.P. of 128°-130° at 0.1 mm of Hg.
Name
2-(2-amino-phenyl)-thienone
Quantity
14.8 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
23.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.